molecular formula C6H3ClFNO2 B1581884 1-Chloro-2-fluoro-4-nitrobenzene CAS No. 350-31-2

1-Chloro-2-fluoro-4-nitrobenzene

Cat. No. B1581884
CAS RN: 350-31-2
M. Wt: 175.54 g/mol
InChI Key: CSSSAKOGRYYMSA-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H3ClFNO2 . It exists as a colorless solid that readily dissolves in various organic solvents .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluoro-4-nitrobenzene consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a nitro group . The average mass of the molecule is 175.545 Da, and the monoisotopic mass is 174.983627 Da .


Chemical Reactions Analysis

As a nucleophilic compound, 1-Chloro-2-fluoro-4-nitrobenzene readily reacts with electrophiles such as alkenes, alkynes, and aromatic compounds . Additionally, it can engage in reactions with carbon-carbon double bonds, leading to the formation of nitro-substituted products .


Physical And Chemical Properties Analysis

1-Chloro-2-fluoro-4-nitrobenzene is a solid at 20 degrees Celsius . It has a melting point of 58.0 to 63.0 degrees Celsius and a boiling point of 116 degrees Celsius at 24 mmHg . It appears as a white to light yellow to light orange powder or crystal .

Scientific Research Applications

1-Chloro-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H3ClFNO2 . It is a colorless solid that readily dissolves in various organic solvents . This compound is often used as a reagent in organic synthesis within laboratory experiments .

  • Nucleophilic Aromatic Substitution

    • Field: Organic Chemistry
    • Application: 1-Chloro-2-fluoro-4-nitrobenzene can undergo nucleophilic aromatic substitution reactions . This is a type of reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
    • Method: The reaction conditions and the structure of the aryl halide can dramatically change the reactivity of the compound . Nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .
    • Results: The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
  • Synthesis of Benzoimidolones

    • Field: Organic Synthesis
    • Application: 1-Chloro-2-fluoro-4-nitrobenzene has been used in the synthesis of benzoimidolones .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The synthesis results in the formation of benzoimidolones .
  • Synthesis of Methyl 6,7,8,9-tetrahydropyrido [1,2-a]indol-10-ylacetate

    • Field: Organic Synthesis
    • Application: 1-Chloro-2-fluoro-4-nitrobenzene has been used in the synthesis of methyl 6,7,8,9-tetrahydropyrido [1,2-a]indol-10-ylacetate .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The synthesis results in the formation of methyl 6,7,8,9-tetrahydropyrido [1,2-a]indol-10-ylacetate .
  • Industrial Production of Azo and Sulfur Dyes, Drugs, and Pesticides

    • Field: Industrial Chemistry
    • Application: 1-Chloro-2-fluoro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes, drugs, and pesticides .
    • Method: The specific method of production is not provided in the source .
    • Results: The production results in azo and sulfur dyes, drugs, and pesticides .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field: Food and Drug Industry
    • Application: 1-Chloro-2-fluoro-4-nitrobenzene finds application in the food, drug, pesticide, or biocidal product use .
    • Method: The specific method of use is not provided in the source .
    • Results: The use results in enhanced food, drug, pesticide, or biocidal products .

Safety And Hazards

1-Chloro-2-fluoro-4-nitrobenzene is considered hazardous. It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 1-Chloro-2-fluoro-4-nitrobenzene are not mentioned in the search results, it finds application as a reagent in organic synthesis within laboratory experiments . Its reactivity with various electrophiles and carbon-carbon double bonds suggests potential for further exploration in the synthesis of nitro-substituted products .

properties

IUPAC Name

1-chloro-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSSAKOGRYYMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188531
Record name 1-Chloro-2-fluoro-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-4-nitrobenzene

CAS RN

350-31-2
Record name 1-Chloro-2-fluoro-4-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-fluoro-4-nitrobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Record name 1-chloro-2-fluoro-4-nitrobenzene
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Record name 1-Chloro-2-fluoro-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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